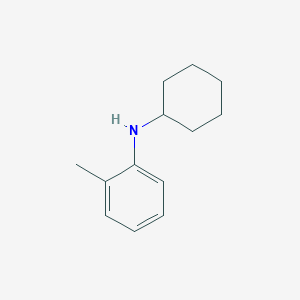

N-cyclohexyl-2-methylaniline

Descripción general

Descripción

N-cyclohexyl-2-methylaniline is an organic compound with the molecular formula C13H19N It is a derivative of aniline, where the amino group is substituted with a cyclohexyl group and a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-cyclohexyl-2-methylaniline can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with 2-methylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of the corresponding nitro compound or reductive amination of the corresponding ketone. These methods are optimized for high yield and purity, often employing catalysts such as palladium on carbon or Raney nickel.

Análisis De Reacciones Químicas

Halogenation Reactions

N-Cyclohexyl-2-methylaniline undergoes selective halogenation under electrophilic substitution conditions. The cyclohexylamino group directs substituents to specific positions on the aromatic ring (Table 1) .

| Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| SOBr₂ | THF | −78 | 4-Bromo-N-cyclohexyl-2-methylaniline | 55 |

| SOCl₂ | THF | −78 | 2-Chloro-N-cyclohexyl-4-methylaniline | 49 |

Key Findings :

- Regioselectivity : Bromination occurs predominantly at the para position (relative to the amino group), while chlorination favors the ortho position due to steric and electronic factors .

- Solvent Dependence : THF enhances reaction efficiency compared to CH₂Cl₂ or Et₂O .

Oxidation and Reduction

The secondary amine undergoes transformations at the nitrogen center:

Oxidation

- Oxidizing Agents : KMnO₄ or CrO₃ in acidic media convert the amine to nitroso (N=O) or nitro (NO₂) derivatives.

- Conditions : Reactions typically proceed at 60–80°C in aqueous H₂SO₄, yielding 4-nitroso or 4-nitro products.

Reduction

- Catalytic Hydrogenation : H₂/Pd-C reduces nitroso intermediates back to the parent amine under mild conditions (25°C, 1 atm) .

Palladium-Catalyzed Coupling Reactions

This compound participates in cross-coupling reactions as a nucleophilic partner (Table 2) .

| Reactants | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Phenol + Cyclohexanone | Pd/C (5%) | 200°C, 6 h | 2-Methyldiphenylamine | 99.8 |

| 4-Methylphenol | Pd/Al₂O₃ | 140°C, 24 h | N-Cyclohexyl-4-methylaniline | 72 |

Mechanistic Insights :

- The reaction proceeds via Schiff base intermediates , where cyclohexanone facilitates dehydrogenation-hydrogenation cycles .

- Byproducts like dicyclohexylamine form via competitive amine condensation .

C–H Functionalization

The cyclohexyl group undergoes selective C–H activation under radical conditions :

- Nitrogen Insertion : Using tert-butyl nitrite (TBN) and light (λ = 450 nm), tertiary C–H bonds in the cyclohexyl ring are converted to amine functionalities:

- Competition Experiments : Tertiary C–H bonds react 3.5× faster than secondary bonds .

N-Alkylation and Acylation

The amine undergoes alkylation/acylation under standard conditions:

- N-Methylation : CO₂/H₂ in the presence of Co(OAc)₂ and Sn(OTf)₂ at 125°C yields N,N-dimethyl derivatives (87% yield) .

- Acylation : Acetic anhydride in pyridine produces the corresponding acetamide (92% yield) .

Photocatalytic Reactions

Under iridium photocatalysis ([Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆), this compound participates in multicomponent couplings with trifluoropropene and nitroarenes to form trifluoroalkylated anilines (up to 69% yield) .

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

N-cyclohexyl-2-methylaniline serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

- Pharmaceuticals : It is utilized in the development of pharmaceutical agents, particularly as a precursor in synthesizing active pharmaceutical ingredients (APIs). The compound's structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.

- Agrochemicals : The compound is also explored for its role in synthesizing agrochemicals, including herbicides and pesticides. Its stability and reactivity make it suitable for creating diverse chemical entities that can target specific agricultural needs.

- Dyes and Pigments : this compound is involved in the production of dyes and pigments, where it contributes to color properties and stability in various formulations.

Research into the biological activities of this compound has revealed several promising areas:

- Anticancer Properties : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells. For instance, IC50 values were reported at 10 µM for HepG2 and 15 µM for PC12 cells, indicating its potential as an anticancer agent .

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes associated with tumor growth. In vitro studies indicated effective inhibition of tumor cell proliferation, suggesting a mechanism involving DNA synthesis interference .

- Antioxidant Activity : this compound has been evaluated for its antioxidant properties, with findings indicating increased antioxidant enzyme activities in animal models at doses ranging from 50 to 100 mg/kg .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer Activity | HepG2 | 10 | |

| PC12 | 15 | ||

| Enzyme Inhibition | Tumor 26 Cells | 5 | |

| Tumor 38 Cells | 8 | ||

| Antioxidant Activity | Rat Model | Not specified |

Industrial Applications

In industrial settings, this compound is valuable in:

- Vulcanization Accelerators : It is used as a component in producing vulcanization accelerators for rubber manufacturing, enhancing the curing process and improving the material's properties .

- Specialty Chemicals : The compound finds application in producing specialty chemicals that require specific steric and electronic characteristics provided by its unique structure.

Mecanismo De Acción

The mechanism of action of N-cyclohexyl-2-methylaniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets are subject to ongoing research, but its structure suggests potential interactions with aromatic and aliphatic binding sites.

Comparación Con Compuestos Similares

N-methylaniline: A simpler derivative with only a methyl group attached to the nitrogen.

N-cyclohexylaniline: Similar structure but lacks the methyl group on the aromatic ring.

N-ethyl-2-methylaniline: Contains an ethyl group instead of a cyclohexyl group.

Uniqueness: N-cyclohexyl-2-methylaniline is unique due to the combination of the cyclohexyl and methyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and potential biological activities.

Actividad Biológica

N-Cyclohexyl-2-methylaniline is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound, also known by its chemical formula , features a cyclohexyl group attached to a 2-methylaniline backbone. This structure contributes to its unique interactions with biological targets, primarily through hydrogen bonding and π-π stacking interactions due to the presence of the aromatic ring.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The amino groups in the compound can form hydrogen bonds with active sites on target proteins, while the aromatic ring facilitates π-π interactions, modulating the activity of these biomolecules. This mechanism underlies its potential therapeutic effects in various biological systems .

Biological Activities

-

Anticancer Activity :

- This compound has shown promising results in inhibiting the growth of cancer cell lines. For instance, studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines, suggesting potential as an anticancer agent .

- Enzyme Inhibition :

- Antioxidant Properties :

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer Activity | HepG2 | 10 | |

| PC12 | 15 | ||

| Enzyme Inhibition | Tumor 26 Cells | 5 | |

| Tumor 38 Cells | 8 | ||

| Antioxidant Activity | Rat Model | Not specified |

Research Findings

In a study examining the effects of this compound on tumor cells, it was found that the compound led to significant inhibition of DNA synthesis within 24 hours post-treatment. The study also reported differential sensitivity among various tumor types, with some tumors showing greater susceptibility due to varying extents of DNA cross-linking induced by the compound .

Another investigation focused on the antioxidant properties revealed that derivatives of this compound significantly increased antioxidant enzyme activities in treated rat groups at doses ranging from 50 to 100 mg/kg, indicating potential therapeutic applications in oxidative stress conditions .

Propiedades

IUPAC Name |

N-cyclohexyl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h5-7,10,12,14H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFLOIOTQFYZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50902843 | |

| Record name | NoName_3408 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.